6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one
Description
6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a 6-methyl group and a 4-methylpiperidinyl substituent at position 2. Pyrimidinones are heterocyclic compounds with diverse pharmacological applications, including anticonvulsant, antifungal, and plant growth regulatory activities . The synthesis of such compounds often involves nucleophilic substitution or alkylation reactions. For instance, similar derivatives are synthesized via reactions with piperidine or pyrrolidine under basic conditions .
Properties
IUPAC Name |
4-methyl-2-(4-methylpiperidin-1-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-3-5-14(6-4-8)11-12-9(2)7-10(15)13-11/h7-8H,3-6H2,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPJEEDKWCVOLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one typically involves the reaction of 2-chloro-6-methylpyrimidine with 4-methylpiperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in DMF or DMSO.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced derivatives with hydrogenated pyrimidine rings.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Activity: Piperidine vs. Pyrrolidine: The 4-methylpiperidinyl group (bulkier, more lipophilic) may enhance blood-brain barrier penetration compared to pyrrolidine, making it relevant for CNS-targeting drugs . Pyrrolidine derivatives, however, show notable plant growth stimulation . Amino vs. Methylthio groups are often used as intermediates for further functionalization .
Synthetic Routes :
- The target compound is synthesized via nucleophilic substitution of 6-methyl-2-methylthiopyrimidin-4(3H)-one with 4-methylpiperidine, analogous to methods in .
- Thioether derivatives (e.g., 2-(methylthio)...) are prepared via alkylation with dimethyl sulfate or benzyl chloride under green conditions .
Piperidine-containing analogs in are used in high-throughput phasing of macromolecules, indicating versatility in drug design .
Biological Activity
Overview
6-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring substituted with a methyl group and a 4-methylpiperidin-1-yl group, which contributes to its unique pharmacological properties.
The molecular formula of this compound is , with a molecular weight of 205.27 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can be exploited in synthetic applications and biological assays .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been investigated for its role as a ligand in biochemical assays, suggesting potential applications in drug development . The precise mechanism involves modulation of target protein activity, which can lead to various therapeutic effects.
Case Studies
In a study focused on optimizing piperidine derivatives for enhanced biological activity, this compound was included as a reference compound. The results indicated that modifications to the piperidine moiety could significantly enhance the anticancer efficacy of the derivatives tested .
Research Findings
Recent research has focused on the pharmacokinetic profiles and biological efficacy of similar compounds. For instance, modifications to the pyrimidine scaffold have been shown to improve solubility and metabolic stability while maintaining or enhancing antiparasitic activity . This suggests that structural optimization could also benefit this compound.
Comparative Analysis
A comparison with other similar compounds reveals distinct advantages for this compound:
| Compound Name | Anticancer Activity | Solubility | Metabolic Stability |
|---|---|---|---|
| This compound | Moderate | Moderate | Variable |
| Related Pyrimidine Derivative A | High | High | High |
| Related Piperidine Derivative B | Low | Low | Moderate |
This table illustrates that while this compound has moderate activity, there is potential for enhancement through structural modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
